molecular formula C10H8ClNO2 B12572374 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline CAS No. 630422-24-1

1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline

Cat. No.: B12572374
CAS No.: 630422-24-1
M. Wt: 209.63 g/mol
InChI Key: CSGXJKSOOIUEEQ-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline is a heterocyclic compound belonging to the isoquinoline family Isoquinolines are known for their aromatic properties and are commonly used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 6-methoxy-2-nitrobenzaldehyde with chloroacetyl chloride followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce isoquinoline amines .

Scientific Research Applications

1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Chloro-6-methoxyisoquinoline
  • 6-Methoxy-2-oxoisoquinoline
  • 1-Chloro-2-oxoisoquinoline

Uniqueness: 1-Chloro-6-methoxy-2-oxo-2lambda~5~-isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

630422-24-1

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

1-chloro-6-methoxy-2-oxidoisoquinolin-2-ium

InChI

InChI=1S/C10H8ClNO2/c1-14-8-2-3-9-7(6-8)4-5-12(13)10(9)11/h2-6H,1H3

InChI Key

CSGXJKSOOIUEEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=[N+](C=C2)[O-])Cl

Origin of Product

United States

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